N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
Description
N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a fused imidazo[2,1-b]thiazole core linked to a phenyl ring substituted with a cyclopentanecarboxamide group. The imidazo[2,1-b]thiazole scaffold is recognized for its versatility in medicinal chemistry, often associated with anti-inflammatory, antiviral, and antimicrobial activities depending on substituent modifications . The cyclopentanecarboxamide moiety in this compound may enhance pharmacokinetic properties, such as metabolic stability or target binding affinity, compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)13-6-8-15(9-7-13)19-17(22)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGDVIXJKWEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the characterization and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. Molecular docking studies have shown that it can form stable complexes with target proteins, which is crucial for its biological activity .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with COX-2 Inhibitory Activity
Key Compounds :
- 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
- 6d (6-(4-(methylsulfonyl)phenyl)-5-(piperidin-1-ylmethyl)imidazo[2,1-b]thiazole)
Structural Differences :
- The target compound features a cyclopentanecarboxamide group at the phenyl para-position, whereas compounds 6a–6g () bear a methylsulfonylphenyl group with variable C-5 substituents (e.g., dimethylamino, piperidine).
Table 1: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | C-5 Substituent | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity | Reference |
|---|---|---|---|---|
| 6a | N,N-dimethylaminomethyl | 0.12 | >100-fold | |
| 6d | Piperidinylmethyl | 2.34 | 10-fold |
Comparison with Target Compound: The cyclopentanecarboxamide group in the target compound may modulate selectivity for non-COX targets (e.g., kinases or viral enzymes) due to its bulkier, lipophilic nature compared to methylsulfonylphenyl derivatives.
Coumarin-Imidazo[2,1-b]thiazole Hybrids with Antiviral Activity
Key Compounds :
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives
Structural Differences :
- The coumarin core replaces the phenyl-cyclopentanecarboxamide group, introducing a planar, conjugated system that may enhance DNA/intercalation or protease inhibition.
Triazole-Imidazo[2,1-b]thiadiazole Derivatives with Antimicrobial Activity
Key Compounds :
- 1H-1,2,4-triazole-imidazo[2,1-b]-1,3,4-thiadiazole hybrids
Structural Differences :
- These compounds feature a triazole-thiadiazole fused system instead of the cyclopentanecarboxamide group.
Cyclopentanecarboxamide-Containing Analogs
Key Compound :
- N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide
Structural Differences :
- Shares the cyclopentanecarboxamide group but incorporates a pyrrolidin-dione and piperazine moiety .
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amide formation. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance, research has shown that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that this compound has promising growth-inhibitory activity against glioma cell lines with varying sensitivity to traditional chemotherapeutics like temozolomide.
Table 1: Growth-Inhibitory Activity Against Glioma Cell Lines
| Compound | Cell Line | GI50 (µM) | Sensitivity |
|---|---|---|---|
| This compound | U87MG | 25 | Sensitive |
| This compound | U251 | 30 | Resistant |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Glioma Cells : A study published in 2018 examined the effects of various imidazo compounds on glioma cells. The results indicated that this compound significantly reduced cell viability compared to control groups.
- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to untreated controls. This suggests potential for further development as an anticancer agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate moderate absorption and bioavailability of this compound. Toxicological assessments reveal that while the compound shows efficacy against cancer cells, it also poses risks for toxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Imidazo[2,1-b]thiazole core formation : Cyclocondensation of thiazole precursors with α-haloketones or via palladium-catalyzed cross-coupling .
- Phenyl-cyclopentanecarboxamide coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to attach the phenyl and cyclopentane moieties .
- Final amidation : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by coupling with the amine-containing intermediate . Key parameters include solvent selection (DMF, acetonitrile), catalysts (Pd(PPh₃)₄), and temperature control (reflux conditions for cyclization steps) .
Q. How is the structural integrity of this compound validated during synthesis?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration, particularly for the imidazo[2,1-b]thiazole ring and cyclopentane moiety .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray crystallography : For unambiguous confirmation of 3D structure, using software like SHELXL for refinement .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition assays : Target-specific assays (e.g., sirtuin modulation) using fluorometric or colorimetric substrates .
- Cell viability assays : MTT or ATP-based assays in cancer cell lines to assess antiproliferative effects .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for amidation steps to minimize side reactions .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Purification : Employ flash chromatography or preparative HPLC with C18 columns for high-purity isolation .
Q. How to address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Assay validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to eliminate variability .
- Structural analogs : Compare activity across derivatives (e.g., substituent variations on the phenyl or cyclopentane groups) to identify SAR trends .
- Orthogonal assays : Confirm mechanisms using siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sirtuins or kinase domains .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
- ADMET prediction : Tools like SwissADME or pkCSM to evaluate solubility, CYP450 interactions, and blood-brain barrier penetration .
Q. How to resolve crystallographic data discrepancies for novel derivatives?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- High-resolution datasets : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .
- Validation tools : Check geometry with PLATON and refine hydrogen bonding networks with SHELXPRO .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
